4-Methoxy-2,3,5,6-tetrafluorostyrene
Overview
Description
4-Methoxy-2,3,5,6-tetrafluorostyrene is an organic compound with the molecular formula C9H6F4O . It is used as a reagent in the synthesis of Metofluthrin, a potent new synthetic pyrethroid with high vapor activity against mosquitos .
Molecular Structure Analysis
The molecular structure of this compound consists of nine carbon atoms ©, six hydrogen atoms (H), four fluorine atoms (F), and one oxygen atom (O), giving it the molecular formula C9H6F4O . The molecular weight of the compound is 206.14 g/mol .Scientific Research Applications
Photoinitiated Polymerization
A study demonstrates the use of 4-methoxy-2,3,5,6-tetrafluorostyrene in the metal-free, visible light-initiated living cationic polymerization of 4-methoxystyrene. This process is regulated by methanol, influencing molecular weight and dispersity, and is analogous to reversible addition-fragmentation chain transfer polymerization (Perkowski, You, & Nicewicz, 2015).
Molecular Rotors
Research on molecular rotors includes the use of this compound. These rotors exhibit polymorphic, pseudopolymorphic, and isomorphic crystals with significant variability in their solid forms. The study explores their crystallization, structure, and thermal properties (Rodríguez‐Molina et al., 2013).
Surface Energy Materials
This compound is used to create materials with low surface energy. The study discusses the synthesis and properties of polymers with fluorinated side chains, offering insights into their potential applications in surface technology (Borkar, Jankova, Siesler, & Hvilsted, 2004).
Electrochemical Applications
In electrochemical research, this compound-related compounds are evaluated for their potential in electric double layer capacitor applications. This study assesses their physicochemical properties and performance in capacitors (Sato, Masuda, & Takagi, 2004).
Organic Optoelectronics
Alkoxy substituted derivatives of this compound are synthesized and characterized for their potential use in organic optoelectronics. The study highlights their solubility, thermal stability, and photophysical properties, suggesting applications in molecular electronics (Chalke & Patil, 2017).
Safety and Hazards
While the specific safety and hazards of 4-Methoxy-2,3,5,6-tetrafluorostyrene are not detailed in the search results, general safety measures for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .
Future Directions
Properties
IUPAC Name |
1-ethenyl-2,3,5,6-tetrafluoro-4-methoxybenzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F4O/c1-3-4-5(10)7(12)9(14-2)8(13)6(4)11/h3H,1H2,2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXDDBHZHCZRAJT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C(=C1F)F)C=C)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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